molecular formula C7H15ClN2O2S B13719634 1-Ethenesulfonylpiperidin-4-ylamine hydrochloride

1-Ethenesulfonylpiperidin-4-ylamine hydrochloride

Cat. No.: B13719634
M. Wt: 226.73 g/mol
InChI Key: LCEWOMGRKHOJIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenesulfonylpiperidin-4-ylamine hydrochloride typically involves the reaction of piperidine derivatives with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-Ethenesulfonylpiperidin-4-ylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethenesulfonylpiperidin-4-ylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethenesulfonylpiperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenesulfonylpiperidin-4-ylamine hydrochloride is unique due to its specific ethenesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

1-ethenylsulfonylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C7H14N2O2S.ClH/c1-2-12(10,11)9-5-3-7(8)4-6-9;/h2,7H,1,3-6,8H2;1H

InChI Key

LCEWOMGRKHOJIW-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)N1CCC(CC1)N.Cl

Origin of Product

United States

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